molecular formula C40H55N9O10S B12107753 (Met(o)4,d-lys8,phe9)-acth (4-9)

(Met(o)4,d-lys8,phe9)-acth (4-9)

Cat. No.: B12107753
M. Wt: 854.0 g/mol
InChI Key: WJXHMYHJQXWRHC-UHFFFAOYSA-N
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Description

(Met(o)4,d-lys8,phe9)-acth (4-9) is a synthetic peptide derived from the adrenocorticotropic hormone (ACTH). This compound is a modified fragment of ACTH, specifically the amino acids 4 to 9, with substitutions at positions 4, 8, and 9. The modifications include methionine sulfoxide at position 4, d-lysine at position 8, and phenylalanine at position 9. This peptide is of interest due to its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Met(o)4,d-lys8,phe9)-acth (4-9) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid, with its own protecting group, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each amino acid in the sequence.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like (Met(o)4,d-lys8,phe9)-acth (4-9) often employs automated peptide synthesizers to scale up the SPPS process. These machines can handle multiple synthesis cycles simultaneously, increasing efficiency and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Met(o)4,d-lys8,phe9)-acth (4-9) can undergo various chemical reactions, including:

    Oxidation: The methionine sulfoxide residue can be further oxidized to methionine sulfone.

    Reduction: Reduction reactions can convert methionine sulfoxide back to methionine.

    Substitution: Amino acid residues can be substituted with other amino acids or chemical groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Amino acid derivatives with protecting groups are used in SPPS to achieve specific substitutions.

Major Products

    Oxidation: Methionine sulfone derivatives.

    Reduction: Methionine derivatives.

    Substitution: Peptides with modified amino acid sequences.

Scientific Research Applications

(Met(o)4,d-lys8,phe9)-acth (4-9) has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its potential role in modulating biological processes, such as hormone signaling and immune responses.

    Medicine: Explored for therapeutic applications, including anti-inflammatory and neuroprotective effects.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of (Met(o)4,d-lys8,phe9)-acth (4-9) involves its interaction with specific receptors and molecular targets. The peptide can bind to melanocortin receptors, which are involved in various physiological processes, including inflammation, immune response, and stress response. The binding of the peptide to these receptors can activate signaling pathways that lead to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    ACTH (1-24): A longer fragment of the adrenocorticotropic hormone with similar biological activities.

    α-MSH (alpha-melanocyte-stimulating hormone): Another peptide derived from the same precursor protein with overlapping receptor targets.

    β-Endorphin: A peptide with similar structural features and receptor interactions.

Uniqueness

(Met(o)4,d-lys8,phe9)-acth (4-9) is unique due to its specific modifications, which can alter its stability, receptor binding affinity, and biological activity compared to other similar peptides. These modifications make it a valuable tool for studying the structure-activity relationships of peptide hormones and developing new therapeutic agents.

Properties

IUPAC Name

5-[[1-[[1-[[6-amino-1-[(1-carboxy-2-phenylethyl)amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[(2-amino-4-methylsulfinylbutanoyl)amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H55N9O10S/c1-60(59)19-17-28(42)35(52)45-30(15-16-34(50)51)37(54)48-32(22-27-23-43-24-44-27)39(56)47-31(20-25-10-4-2-5-11-25)38(55)46-29(14-8-9-18-41)36(53)49-33(40(57)58)21-26-12-6-3-7-13-26/h2-7,10-13,23-24,28-33H,8-9,14-22,41-42H2,1H3,(H,43,44)(H,45,52)(H,46,55)(H,47,56)(H,48,54)(H,49,53)(H,50,51)(H,57,58)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXHMYHJQXWRHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H55N9O10S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

854.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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